2-Bromoethyl trifluoromethanesulfonate
Overview
Description
2-Bromoethyl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C3H4BrF3O3S. It is commonly used in organic synthesis as a reagent for introducing the trifluoromethanesulfonate group into molecules. This compound is known for its high reactivity and is often utilized in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-bromoethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions and involves the use of a base such as pyridine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is introduced into various substrates .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are typically trifluoromethanesulfonate esters or ethers, depending on the nucleophile used in the reaction .
Scientific Research Applications
2-Bromoethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromoethyl trifluoromethanesulfonate involves the nucleophilic substitution of the bromine atom by various nucleophiles. This substitution reaction leads to the formation of trifluoromethanesulfonate esters or ethers, which can further participate in various chemical transformations. The trifluoromethanesulfonate group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl triflate: Similar to 2-Bromoethyl trifluoromethanesulfonate, this compound also contains a bromine atom and a triflate group, making it highly reactive in nucleophilic substitution reactions.
2-Bromoethyl methanesulfonate: This compound has a methanesulfonate group instead of a trifluoromethanesulfonate group, which results in different reactivity and stability properties.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher electron-withdrawing capability compared to methanesulfonate. This makes it more reactive and suitable for a wider range of chemical transformations .
Properties
IUPAC Name |
2-bromoethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPFZUYYWVXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448501 | |
Record name | 2-bromoethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103935-47-3 | |
Record name | 2-bromoethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoethyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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